8-methylindolizine-2-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylindolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-11-6-8(10(12)13)5-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYKIXOUPAVKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103261-63-8 | |
| Record name | 8-methylindolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 8 Methylindolizine 2 Carboxylic Acid and Its Direct Precursors
Direct Synthesis of 8-Methylindolizine-2-carboxylic Acid
The most straightforward method to obtain this compound is through the hydrolysis of its corresponding ester precursors, most notably methyl 8-methylindolizine-2-carboxylate. This transformation is a fundamental reaction in organic synthesis known as saponification.
Hydrolysis of Ester Precursors (e.g., Methyl 8-methylindolizine-2-carboxylate)
The conversion of the methyl ester to the carboxylic acid is a critical final step in many synthetic routes. This process involves the cleavage of the ester bond under basic conditions, followed by acidification to protonate the resulting carboxylate salt.
The saponification of methyl indolizine-2-carboxylates is typically achieved using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent system. researchgate.netresearchgate.net The reaction is generally carried out in a mixture of an alcohol, like methanol (B129727) or ethanol, and water to ensure the solubility of both the ester and the hydroxide salt. operachem.com
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH that ensures the complete protonation of the carboxylate anion, leading to the precipitation or extraction of the desired carboxylic acid. operachem.com The choice of base, solvent, reaction temperature, and time are crucial for optimizing the yield and purity of the final product.
Table 1: Typical Conditions for Saponification of Methyl Indolizine-2-carboxylates
| Parameter | Condition | Source |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | researchgate.netoperachem.com |
| Solvent | Methanol/Water or Ethanol/Water mixture | operachem.com |
| Temperature | Room temperature to reflux | operachem.com |
| Work-up | Acidification with HCl | operachem.com |
Precursor Synthesis via Baylis-Hillman Reaction
A key strategy for the synthesis of the indolizine (B1195054) scaffold involves the versatile Baylis-Hillman reaction. wikipedia.orgorganic-chemistry.org This reaction provides a pathway to highly functionalized molecules that can serve as precursors for the cyclization to form the indolizine ring system.
Formation of Methyl 2-[hydroxy(3-methylpyridin-2-yl)methyl]prop-2-enoate and Analogues
The initial step in this sequence is the Baylis-Hillman reaction between an appropriately substituted pyridine-2-carboxaldehyde and an activated alkene, such as methyl acrylate. For the synthesis of the target molecule, 3-methylpyridine-2-carboxaldehyde would be the required starting material. The reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. wikipedia.orgorganic-chemistry.org This reaction forms a multifunctional adduct, in this case, methyl 2-[hydroxy(3-methylpyridin-2-yl)methyl]prop-2-enoate. The general mechanism involves the nucleophilic addition of the catalyst to the activated alkene, followed by addition to the aldehyde and subsequent elimination of the catalyst. organic-chemistry.org
Acetylation of Hydroxy Compounds to Acetoxy Derivatives
The hydroxyl group of the Baylis-Hillman adduct is often converted to a better leaving group, such as an acetate (B1210297), to facilitate the subsequent cyclization step. researchgate.net This is typically achieved by reacting the alcohol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine. This transformation yields the corresponding acetoxy derivative, for instance, methyl 2-[acetoxy(3-methylpyridin-2-yl)methyl]prop-2-enoate.
Cyclization Methodologies to Indolizine Scaffolds
The formation of the bicyclic indolizine ring system from the prepared precursors is a crucial step. A prominent and widely used method is the 1,3-dipolar cycloaddition reaction. mdpi.comwikipedia.org In this approach, a pyridinium (B92312) ylide is generated in situ from a suitable pyridinium salt. For the synthesis of 8-methylindolizine (B3350851) derivatives, a 3-methylpyridinium salt would be the starting material.
The pyridinium salt, for example, one derived from the reaction of 3-methylpyridine (B133936) with a compound containing a leaving group adjacent to a carbonyl, is treated with a base (e.g., a carbonate or an amine) to form the pyridinium ylide. mdpi.com This ylide, a 1,3-dipole, then reacts with a dipolarophile, such as an activated alkyne like methyl propiolate. mdpi.comresearchgate.netresearchgate.net This cycloaddition is generally regioselective, leading to the formation of the indolizine ring with specific substitution patterns. mdpi.com In the reaction with methyl propiolate, the ester group typically ends up at the 2-position of the indolizine ring. The methyl group from the starting 3-methylpyridine directs the formation of the 8-methylindolizine scaffold.
Thermal Cyclization of Baylis-Hillman Products to 2-Substituted Indolizines
A notable route to indolizine-2-carboxylates involves the thermal cyclization of Morita-Baylis-Hillman (MBH) adducts. The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. researchgate.netorganic-chemistry.org For the synthesis of an 8-methylindolizine precursor, this would involve the reaction of 3-methylpyridine-2-carboxaldehyde with an activated alkene like methyl acrylate.
The resulting Baylis-Hillman adduct can then undergo an intramolecular cyclization. This process is often facilitated by thermal conditions, leading to the formation of the indolizine ring system. The corresponding methyl ester of this compound can be produced in this manner. Subsequent saponification of the methyl ester yields the target carboxylic acid. researchgate.net This approach is advantageous as it builds the core structure and installs the carboxylic acid functionality (in its ester form) in a highly convergent manner.
| Reactant 1 | Reactant 2 | Key Transformation | Product Type |
| 3-Methylpyridine | Acrylate | Baylis-Hillman Reaction | Acyclic Adduct |
| Baylis-Hillman Adduct | Heat | Intramolecular Cyclization | Indolizine-2-carboxylate |
| Indolizine-2-carboxylate | Base (e.g., NaOH) | Saponification | Indolizine-2-carboxylic acid |
Time-Controlled Cyclization for Selective Ester Formation
The formation of indolizine esters can be achieved with high selectivity through precisely controlled cyclization reactions. Platinum-catalyzed cycloisomerization of pyridine propargylic alcohols and their derivatives presents an efficient method for creating highly functionalized indolizines. nih.gov This strategy allows for the construction of the heterocyclic core under relatively mild conditions. By carefully selecting the starting materials and reaction time, it is possible to favor the formation of the desired ester product, which can then be hydrolyzed to the carboxylic acid.
General Synthetic Approaches to the Indolizine Nucleus Relevant to Carboxylic Acids
Beyond the specific strategies for 2-carboxylic acid derivatives, a fundamental understanding of general methods for synthesizing the indolizine nucleus is crucial. Many of these classical and modern methods can be adapted to produce precursors for this compound.
Condensation Reactions
Condensation reactions represent one of the primary and most traditional approaches to the indolizine skeleton. jbclinpharm.org A common strategy involves the reaction of a pyridine derivative, such as a 2-alkylpyridine, with an α-halocarbonyl compound. For the target molecule, 2,3-dimethylpyridine would be a logical starting material. This could react with a compound like ethyl bromopyruvate to form a pyridinium salt. Subsequent intramolecular cyclization, often induced by a base, would then generate the indolizine ring. researchgate.net This method is versatile and allows for the introduction of various substituents on both the pyridine and pyrrole (B145914) rings of the indolizine core.
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered rings, making it highly applicable to indolizine synthesis. jbclinpharm.orgchim.it This reaction typically involves a pyridinium ylide, which acts as the 1,3-dipole, and a dipolarophile, which is usually an electron-deficient alkene or alkyne.
To synthesize a precursor for this compound, a pyridinium ylide would be generated in situ from a pyridinium salt derived from 3-methylpyridine. This ylide would then react with a dipolarophile such as dimethyl acetylenedicarboxylate (B1228247) or methyl propiolate. The subsequent cycloaddition and aromatization would lead to the formation of the corresponding indolizine-1,2-dicarboxylate or indolizine-2-carboxylate, respectively.
| 1,3-Dipole Source | Dipolarophile | Resulting Indolizine |
| Pyridinium Ylide | Electron-deficient alkene/alkyne | Substituted Indolizine |
1,5-Dipolar Cycloadditions
Less common but still effective, 1,5-dipolar cycloadditions offer another pathway to the indolizine nucleus. jbclinpharm.org These reactions involve a 1,5-dipole, which can be generated from various nitrogen-containing precursors. The intramolecular cyclization of these dipoles can lead to the formation of the fused bicyclic system of indolizine. The strategic placement of substituents on the starting materials can allow for the introduction of the methyl group at the 8-position and a precursor to the carboxylic acid group at the 2-position.
Scholtz Reaction and its Extensions
The Scholtz reaction, one of the earliest methods for indolizine synthesis, involves the treatment of 2-methylpyridine (B31789) with acetic anhydride at high temperatures. jbclinpharm.org While the original reaction yields a specific product, extensions and modifications of this reaction can provide access to a broader range of substituted indolizines. By employing different pyridine derivatives and anhydrides or other acylating agents, it is possible to synthesize various indolizine structures. Although perhaps not the most direct route to this compound, this classical reaction is a foundational concept in indolizine chemistry. jbclinpharm.org
Ring-Closure Approaches from Halogenoketones and Pyridyl Acetates
The synthesis of the this compound scaffold via the reaction of a halogenoketone with a pyridyl acetate derivative is a well-established strategy, often proceeding through a mechanism analogous to the Tschitschibabin indolizine synthesis. This method involves the initial formation of a pyridinium salt, followed by an intramolecular condensation to form the bicyclic indolizine ring system.
The key precursors for this synthesis are a 3-methyl-substituted pyridyl acetate, which provides the foundational pyridine ring and the methyl group at the 8-position of the final indolizine, and an α-halogenoketone, which participates in the formation of the five-membered ring.
A plausible and commonly employed synthetic route involves the reaction of ethyl 2-(3-methylpyridin-2-yl)acetate with an α-haloketone such as bromoacetone (B165879) or chloroacetone. The reaction proceeds in two main stages:
N-Alkylation to form a Pyridinium Salt: The nitrogen atom of the pyridine ring in ethyl 2-(3-methylpyridin-2-yl)acetate acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This results in the formation of a quaternary pyridinium salt intermediate.
Intramolecular Cyclization and Aromatization: In the presence of a base, a proton is abstracted from the α-carbon of the acetate group, generating a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation, where the carbanion attacks the carbonyl group of the ketone moiety. Subsequent dehydration and aromatization lead to the formation of the stable indolizine ring system, yielding an ester of this compound.
The final step to obtain this compound is the hydrolysis of the resulting ester, typically achieved under acidic or basic conditions.
Detailed Research Findings:
While specific literature detailing the synthesis of this compound via this exact route is not abundant, the general principles of the Tschitschibabin indolizine synthesis are widely applicable. The reaction conditions can be adapted from similar syntheses of substituted indolizines.
| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |
| 1 | Ethyl 2-(3-methylpyridin-2-yl)acetate, α-Bromoacetone | Typically heated in a polar aprotic solvent (e.g., acetone, acetonitrile) | 1-(1-(Ethoxycarbonyl)methyl)-2-(2-oxopropyl)-3-methylpyridinium bromide | High |
| 2 | Pyridinium salt from Step 1 | Base (e.g., NaHCO₃, K₂CO₃, or a weaker organic base) in a suitable solvent, often with heating | Ethyl 8-methylindolizine-2-carboxylate | Moderate to Good |
| 3 | Ethyl 8-methylindolizine-2-carboxylate | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) followed by acidification | This compound | High |
This ring-closure strategy offers a versatile and direct route to the this compound core, allowing for the introduction of various substituents on the five-membered ring by modifying the structure of the α-haloketone.
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile precursor for the synthesis of derivatives such as esters and amides. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and optimizing conditions.
The conversion of 8-methylindolizine-2-carboxylic acid to its corresponding ester can be achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. byjus.comorganic-chemistry.org
The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org
Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.combyjus.com
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.com
Deprotonation : The protonated ester is deprotonated by a weak base (like the alcohol or water) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com
To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle. organic-chemistry.orglibretexts.org
The synthesis of amides from this compound is a key transformation. Direct reaction with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orglibretexts.org Therefore, activation of the carboxylic acid is necessary, typically through a nucleophilic acyl substitution pathway, often facilitated by coupling agents.
The core mechanism for amidation is a nucleophilic acyl substitution. vanderbilt.edu The process involves two main stages: the addition of the nucleophile (the amine) to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. vanderbilt.edu For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Consequently, it must first be converted into a better leaving group. This is achieved by either protonating it under acidic conditions or, more commonly, by using a coupling agent to form a highly reactive intermediate. libretexts.orgbyjus.com The amine then attacks this activated species, and the subsequent collapse of the tetrahedral intermediate expels the activated leaving group to form the stable amide bond.
Coupling agents are essential for efficient amide bond formation at mild temperatures. They react with the carboxylic acid to generate a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.
1,1'-Carbonyldiimidazole (CDI) : CDI is a widely used coupling agent that activates carboxylic acids by forming a reactive N-acylimidazolide intermediate. wikipedia.orgnbinno.com The mechanism involves the attack of the carboxylate on CDI, which leads to the formation of the acylimidazolide with the release of imidazole and carbon dioxide. thieme-connect.de This intermediate is a potent acylating agent. The subsequent addition of an amine leads to a nucleophilic acyl substitution, where the imidazole moiety acts as an excellent leaving group, resulting in the desired amide. nbinno.com The byproducts, imidazole and CO₂, are easily removed. thieme-connect.de
Propylphosphonic Acid Anhydride (B1165640) (T3P®) : T3P is another effective and process-friendly coupling reagent for amidation. lookchem.comrxweb-prd.com It activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. youtube.com This mixed anhydride is a highly activated intermediate. The amine then attacks the carbonyl carbon of this intermediate, leading to the formation of the amide bond and water-soluble phosphonate byproducts, which simplifies purification. youtube.comcore.ac.uk T3P is known for its high selectivity, minimal side reactions, and suppression of racemization in chiral carboxylic acids. rxweb-prd.com
Table 1: Comparison of Common Coupling Agents for Amidation
| Coupling Agent | Activating Group | Key Advantages | Byproducts |
|---|---|---|---|
| 1,1'-Carbonyldiimidazole (CDI) | Imidazole | Mild conditions; Volatile/gaseous byproducts | Imidazole, CO₂ |
| Propylphosphonic Acid Anhydride (T3P®) | Phosphonic Anhydride | High yields; Low epimerization; Water-soluble byproducts | Propylphosphonic acid salts |
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Widely used; Effective | Dicyclohexylurea (DCU) - solid, often requires filtration |
The hydrolysis of ester or amide derivatives of this compound regenerates the parent carboxylic acid. This reaction is the reverse of esterification and amidation and typically requires either acidic or basic conditions to proceed at a reasonable rate. byjus.combham.ac.uk
Acid-Catalyzed Hydrolysis : Under acidic conditions, the mechanism is the microscopic reverse of Fischer esterification. masterorganicchemistry.com The carbonyl oxygen of the ester or amide is protonated, activating it for nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfers, the alcohol (from an ester) or amine (from an amide) is eliminated. bham.ac.uk
Base-Promoted Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion (a strong nucleophile) directly attacks the carbonyl carbon of the ester or amide. bham.ac.uk This forms a tetrahedral intermediate which then collapses to expel an alkoxide or amide anion. The reaction is effectively irreversible for esters because the expelled alkoxide is a strong base that deprotonates the newly formed carboxylic acid, creating a resonance-stabilized carboxylate anion. bham.ac.uk Amide hydrolysis under basic conditions is generally more difficult and requires more forcing conditions due to the poorer leaving group ability of the amide anion. dalalinstitute.com
Amidation Mechanisms with Carboxylic Acids and Derivatives
Kinetic Studies of Indolizine (B1195054) Formation
While specific kinetic data for the formation of this compound is not extensively detailed in the literature, kinetic studies of the fundamental reactions used to synthesize the indolizine core, such as the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloadditions, provide mechanistic insights.
1,3-Dipolar Cycloaddition : This is a powerful method for constructing the indolizine ring system, often involving the reaction of a pyridinium (B92312) ylide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). nih.govwikipedia.org Kinetic studies of these cycloadditions help to confirm whether the mechanism is concerted (a single transition state) or stepwise. nih.govccspublishing.org.cn The rate of reaction is highly dependent on the electronic properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. wikipedia.org
Table 2: Factors Investigated in Kinetic Studies of Indolizine Synthesis
| Reaction Type | Key Kinetic Parameters | Information Gained |
|---|---|---|
| Tschitschibabin Reaction | Reaction order, rate constants, activation energy, solvent effects. | Identification of rate-determining step, influence of substituents, validation of proposed intermediates. |
| 1,3-Dipolar Cycloaddition | Rate dependence on substituent electronics, solvent polarity, stereochemical outcomes. | Support for concerted vs. stepwise mechanism, understanding of regioselectivity and stereoselectivity. |
Thermal Cyclization Kinetics of 2-Pyridyl Derivatives
The formation of the indolizine ring system often proceeds through the intramolecular cyclization of pyridinium ylides, which are generated from corresponding 2-pyridyl derivatives. researchgate.net One of the principal methods for indolizine synthesis is the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile, such as an alkyne. semanticscholar.org Alternatively, the direct intramolecular cyclization of specifically substituted pyridinium ylides can yield the indolizine core. rsc.org
The process typically begins with the formation of a pyridinium salt from a 2-substituted pyridine (B92270). Subsequent deprotonation of the carbon adjacent to the pyridinium nitrogen generates a pyridinium ylide. This ylide is a 1,3-dipole that can undergo intramolecular cyclization. For the synthesis of a molecule like this compound, a precursor such as a 3-methyl-2-pyridyl derivative would be required.
The kinetics of the thermal cyclization step are highly dependent on several factors, including the stability of the pyridinium ylide, the nature of the substituents on both the pyridine ring and the ylidic carbon, and the reaction conditions. Electron-withdrawing groups on the ylidic carbon can stabilize the ylide, potentially affecting the energy barrier for cyclization. The reaction is typically performed by refluxing the appropriate precursor in a high-boiling solvent, such as xylene. rsc.org While specific kinetic data for the formation of this compound is not extensively documented, the general mechanism involves a concerted or stepwise cycloaddition followed by an aromatization step, often through oxidation, to yield the stable indolizine product. semanticscholar.org
Table 1: Conditions for Indolizine Synthesis via Pyridinium Ylide Cyclization
| Precursor Type | Dipolarophile/Reaction Type | Catalyst/Base | Solvent | Temperature | Ref. |
|---|---|---|---|---|---|
| N-Phenacylpyridinium Salt | Alkyne (1,3-dipolar cycloaddition) | Base (e.g., Et3N) | DMF | Room Temp | researchgate.net |
| Pyridinium Allylide | Intramolecular Cyclization | None (Thermal) | Xylene | Reflux | rsc.org |
Kinetic Analysis of Baylis-Hillman Reaction
The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that can be employed in the synthesis of precursors for complex heterocyclic systems, including indolizines. researchgate.netresearchgate.net The reaction couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile, such as a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. organic-chemistry.org
The generally accepted mechanism proceeds through the following steps:
Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene to form a zwitterionic enolate. organic-chemistry.org
Aldol Addition: This in-situ generated nucleophile then attacks the aldehyde electrophile. organic-chemistry.org
Proton Transfer and Elimination: An intramolecular proton transfer followed by the elimination of the catalyst regenerates the double bond and yields the functionalized allylic alcohol product. youtube.com
Kinetic studies on the Baylis-Hillman reaction have shown that the rate-determining step can vary depending on the substrates and conditions. For reactions involving aryl aldehydes, it has been determined that the reaction is second-order with respect to the aldehyde and first-order with respect to both the catalyst (DABCO) and the acrylate. organic-chemistry.org This suggests a mechanism involving a hemiacetal intermediate formed from two aldehyde molecules. The reaction is notoriously slow, with reaction times often extending for days. youtube.com The use of protic solvents or co-catalysts can sometimes accelerate the reaction rate.
In the context of synthesizing precursors for this compound, a Baylis-Hillman reaction could be envisioned between a 3-methylpyridine-2-carboxaldehyde and an activated alkene like an acrylate. The resulting adduct would contain the necessary functionality for subsequent cyclization to the indolizine ring.
Table 2: Factors Influencing Baylis-Hillman Reaction Kinetics
| Factor | Observation | Potential Effect on Rate | Ref. |
|---|---|---|---|
| Catalyst | Tertiary amines (DABCO, DBU) and phosphines are common. | DBU can be superior to DABCO in some cases. | organic-chemistry.org |
| Electrophile | Aldehydes are common; reactivity varies. | Reaction is second-order in aryl aldehydes. | organic-chemistry.org |
| Solvent | Polar, nonpolar, and protic solvents have been studied. | Protic solvents can increase the reaction rate. | organic-chemistry.org |
| Pressure | High pressure can increase reaction rates. | Leads to better yields with less reactive catalysts. | |
Electrophilic Aromatic Substitution on the Indolizine Nucleus
The indolizine ring system is a π-excessive heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). mdpi.com The electron density is highest in the five-membered pyrrole-like ring, particularly at the C-3 position. mdpi.com Consequently, electrophilic attack typically occurs at C-3, or at C-1 if the C-3 position is blocked.
The mechanism of EAS on indolizine follows the conventional two-step pathway for aromatic compounds:
Formation of a Sigma Complex: The π-system of the indolizine ring acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or indolizinium ion. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This fast step restores the aromaticity of the ring system, yielding the substitution product. masterorganicchemistry.com
For this compound, the directing effects of the existing substituents must be considered.
2-Carboxylic Acid (-COOH): This is an electron-withdrawing and deactivating group. It will reduce the nucleophilicity of the five-membered ring.
8-Methyl (-CH₃): This is an electron-donating and activating group. It will increase the nucleophilicity of the six-membered pyridine-like ring.
The interplay of these groups dictates the regioselectivity of the substitution. The deactivating effect of the carboxylic acid group at C-2 would likely disfavor substitution on the five-membered ring (at C-1 or C-3). The activating effect of the methyl group at C-8 would direct incoming electrophiles to the six-membered ring, likely at the C-7 position.
Nitrosation and Nitration Patterns
Nitration and nitrosation are classic examples of electrophilic aromatic substitution.
Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org Other nitrating agents can also be employed. libretexts.org Given the substituent effects on this compound, nitration is expected to occur on the activated six-membered ring. The electron-donating 8-methyl group would direct the incoming nitro group primarily to the C-7 position.
Nitrosation involves the reaction of the aromatic ring with a nitrosating agent, which serves as a source of the nitrosonium ion (NO⁺). wikipedia.org This is a weaker electrophile than the nitronium ion, and the reaction typically requires a highly activated aromatic substrate. The π-excessive nature of the indolizine ring should facilitate this reaction. As with nitration, the substitution pattern would be governed by the directing effects of the existing groups, favoring attack at the C-7 position.
Table 3: Reagents for Nitration and Nitrosation
| Reaction | Typical Reagents | Electrophile | Ref. |
|---|---|---|---|
| Nitration | Concentrated HNO₃ + Concentrated H₂SO₄ | Nitronium ion (NO₂⁺) | libretexts.org |
| Benzoyl nitrate, Ethanoyl nitrate | Nitronium ion (NO₂⁺) | libretexts.org | |
| Nitrosation | Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) | Nitrosonium ion (NO⁺) | wikipedia.org |
Acylation with Acid Chlorides and Anhydrides
Friedel-Crafts acylation is a key method for introducing an acyl group (R-C=O) onto an aromatic ring. masterorganicchemistry.com The reaction typically employs an acid chloride or acid anhydride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org Carboxylic acids themselves can also serve as acylating agents under specific activating conditions. researchgate.net
The mechanism involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) from the reaction between the acylating agent and the Lewis acid. This acylium ion is then attacked by the aromatic ring in the rate-determining step of the EAS mechanism. nih.gov
For this compound, the regioselectivity of Friedel-Crafts acylation would again be controlled by the directing influence of the methyl and carboxylic acid groups. The deactivation of the five-membered ring by the 2-carboxylic acid group would make acylation on that ring unfavorable. The activating 8-methyl group would direct the incoming acyl group to the C-7 position of the six-membered ring. However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings, and the presence of the carboxylic acid group might complicate the reaction, potentially through complexation with the Lewis acid catalyst.
Table 4: Conditions for Friedel-Crafts Acylation
| Acylating Agent | Catalyst / Co-reagent | Solvent | Temperature | Ref. |
|---|---|---|---|---|
| Acid Chloride | AlCl₃ (Lewis Acid) | Dichloromethane, CS₂ | Room Temp or Reflux | organic-chemistry.org |
| Acid Anhydride | AlCl₃ (Lewis Acid) | Dichloromethane | Room Temp or Reflux | nih.gov |
| Carboxylic Acid | P₂O₅/SiO₂ | 1,2-dichloroethane | Reflux |
Derivatives and Analogues of 8 Methylindolizine 2 Carboxylic Acid
Indolizine-2-carboxamide Derivatives
Indolizine-2-carboxamides represent a significant class of derivatives owing to the versatility of the amide bond in forming stable conjugates. These compounds are typically synthesized from the parent carboxylic acid.
Synthesis of Substituted Indolizine-2-carboxamides
The conversion of indolizine-2-carboxylic acid to its corresponding carboxamide derivatives is a key synthetic transformation. A frequently employed method involves the use of a coupling agent to facilitate the reaction between the carboxylic acid and a primary or secondary amine. One effective coupling agent for this purpose is propylphosphonic acid anhydride (B1165640) (T3P).
The general synthesis process begins with the preparation of the indolizine-2-carboxylic acid itself. This is often achieved through the saponification (base-catalyzed hydrolysis) of the corresponding methyl or ethyl ester. Once the acid is obtained, it can be reacted with a variety of amino compounds in the presence of T3P to yield the desired indolizine-2-carboxamide derivatives. This method has been successfully applied to produce a series of these compounds from indolizine-2-carboxylic acid and its 3-acetylated analogue. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields. For example, reactions are often initiated at low temperatures (-20 to -10 °C) and then allowed to proceed at room temperature or reflux.
Table 1: Synthesis of Indolizine-2-carboxamide Derivatives
| Starting Material | Reagent | Coupling Agent | Product |
|---|---|---|---|
| Indolizine-2-carboxylic acid | Various amino compounds | Propylphosphonic acid anhydride (T3P) | Substituted Indolizine-2-carboxamide |
Hydrazido Derivatives of Indolizine-2-carboxylic Acid
Hydrazido derivatives, also known as hydrazides, are another important class of compounds derived from indolizine-2-carboxylic acid. These compounds are characterized by the presence of a carbohydrazide group (-CONHNH2) and can be further substituted on the terminal nitrogen.
The synthesis of N'-substituted hydrazides of indolizine-2-carboxylic acid has been reported as a route to biologically active molecules. The synthetic pathway typically involves the reaction of an indolizine-2-carboxylic acid ester with hydrazine hydrate to form the initial hydrazide, which can then be reacted with various substituents. Research has explored a range of N'-substituted hydrazides derived from indolizine-2-carboxylic acid, which have been investigated for their potential biological activities.
Ester Derivatives of Indolizine-2-carboxylic Acid
Ester derivatives of indolizine-2-carboxylic acid, particularly methyl and ethyl esters, are crucial intermediates in the synthesis of other derivatives. The methyl ester functionality makes the compound suitable for a variety of subsequent reactions, including hydrolysis, further esterification, or amidation, providing significant flexibility for chemical modifications.
The synthesis of the carboxylic acid often proceeds through the hydrolysis of these ester precursors. For instance, indolizine-2-carboxylic acids can be efficiently obtained by the base-catalyzed hydrolysis of their respective methyl esters. These methyl esters, in turn, can be produced through methods like the time-controlled cyclisation of a Morita–Baylis–Hillman adduct. This control over reaction time allows for the selective synthesis of either the desired methyl indolizine-2-carboxylate or its 3-acetylated analogue.
Functionalized Indolizine (B1195054) Analogues
Beyond modifications at the carboxylic acid group, the indolizine ring itself can be functionalized to create a diverse range of analogues.
Indolizine-2-carboxylic Acid Derivatives with Diverse Substituents
The indolizine nucleus is an electron-rich system, which allows for electrophilic substitution reactions, typically at the C-1 and C-3 positions. Furthermore, modern synthetic methods have enabled functionalization at other positions. For example, direct and selective lithiation at the C-5 position allows for the introduction of various electrophiles, leading to novel classes of 5-substituted indolizines, including 5-formyl and 5-iodo derivatives.
The synthesis of indolizine derivatives can be achieved through several established routes, including:
Tschitschibabin reaction: Involves the reaction of 2-alkylpyridines with α-haloketones.
1,3-Dipolar Cycloadditions: A common method reacting pyridinium (B92312) ylides with electron-deficient alkenes or alkynes.
Intramolecular Cyclization: Such as the Scholtz reaction, which uses 2-alkylpyridines and anhydrides.
These methods provide access to a wide variety of substituted indolizine cores, which can then be further modified, for example, by introducing a carboxylic acid group at the 2-position.
Hyperbranched Structures Derived from Indole-2-carboxylic Acid
Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like architecture. While the direct synthesis of hyperbranched polymers using indole-2-carboxylic acid as the primary monomeric building block is not extensively documented in scientific literature, the principles of polymer chemistry allow for its potential incorporation into such structures.
Hyperbranched polymers are often synthesized through the polycondensation of ABx-type monomers, where 'A' and 'B' are reactive functional groups. A molecule like indole-2-carboxylic acid possesses two distinct functional sites: the carboxylic acid group and the N-H group of the indole (B1671886) ring. In principle, these could serve as reactive sites for polymerization.
More commonly, hyperbranched structures with carboxylic acid terminal groups are synthesized using other monomers, and then functionalized. It is conceivable that indole-2-carboxylic acid could be used to functionalize the surface of a pre-formed hyperbranched polymer. For instance, a hyperbranched polymer with hydroxyl or amino terminal groups could be reacted with indole-2-carboxylic acid (or its activated form, like an acid chloride) to attach indole moieties to the periphery of the macromolecule. One study has reported on phosphorus-based indole and imidazole functionalized hyperbranched polyesters, indicating that indole moieties can be incorporated into such complex architectures. However, specific details on the use of indole-2-carboxylic acid in this context are not provided.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 8-Methylindolizine-2-carboxylic Acid |
| Indolizine-2-carboxamide |
| Substituted Indolizine-2-carboxamides |
| Hydrazido derivatives of Indolizine-2-carboxylic Acid |
| N'-substituted hydrazides of indolizine-2-carboxylic acid |
| Ester Derivatives of Indolizine-2-carboxylic Acid |
| Methyl indolizine-2-carboxylate |
| 3-Acetyl-indolizine-2-carboxylic acid |
| 5-Formyl-indolizine |
| 5-Iodoindolizine |
Indolizine Analogues with Specific Pharmacophores (e.g., for COX-2 inhibition)
The strategic design of indolizine analogues as selective cyclooxygenase-2 (COX-2) inhibitors represents a significant area of research in the development of novel anti-inflammatory agents. nih.gov The rationale behind targeting COX-2 is to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms. nih.govresearchgate.net Researchers have focused on incorporating specific pharmacophores into the indolizine scaffold to achieve potent and selective COX-2 inhibition.
A notable approach involves the synthesis of 7-methoxy indolizines designed as bioisosteres of indomethacin, a well-known NSAID. nih.govresearchgate.net In one study, a series of diethyl 7-methoxy-3-(substituted-benzoyl)-indolizine-1,2-dicarboxylates were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov The compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a particularly promising inhibitor with an IC50 value of 5.84 µM, which was more potent than the reference drug indomethacin (IC50 = 6.84 µM). nih.govresearchgate.net Molecular modeling studies suggested that hydrophobic interactions are a major contributor to the COX-2 inhibition by these indolizine derivatives. nih.govresearchgate.net
Another series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were also investigated for their in vitro COX-2 inhibitory activity. ijper.org Within this series, the compound with a nitrile group on the phenyl ring attached to the indolizine nucleus via a carbonyl group (compound 2a) demonstrated significant COX-2 inhibition with an IC50 of 6.56 µM. ijper.org Another compound from this series (compound 2c) also showed moderate activity with an IC50 of 6.94 µM. ijper.org Computational docking studies indicated that the cis configuration of these indolizines resulted in a stable conformation similar to that of indomethacin, potentially explaining their activity. ijper.org
Furthermore, bioisosteric modification of imidazo[1,2-a]pyridine has led to the synthesis of novel indolizine derivatives with dual COX-2 and lipoxygenase (LOX) inhibitory characteristics. nih.govresearchgate.net One derivative, in particular, compound 56, exhibited preferential and selective non-competitive inhibition of COX-2 with an IC50 of 14.91 µM, while showing much lower activity against COX-1 (IC50 > 50 µM). nih.govresearchgate.net This compound also demonstrated significant inhibition of soybean lipoxygenase. nih.govresearchgate.net
The research into these analogues highlights the importance of specific substituents and their positions on the indolizine core for effective COX-2 inhibition. The presence of a substituted benzoyl moiety at the 3-position and ester groups at other positions of the indolizine ring appear to be key for activity. nih.govijper.org
Research Findings on Indolizine Analogues as COX-2 Inhibitors
The following table summarizes the in vitro COX-2 inhibitory activity of selected indolizine analogues from various studies.
| Compound Name/Identifier | IC50 (µM) for COX-2 | Reference Compound | Reference IC50 (µM) |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | 5.84 | Indomethacin | 6.84 |
| Compound 2a (ethyl 7-methoxy-3-(benzoyl)-2-(nitrile)indolizine-1-carboxylate analogue) | 6.56 | Celecoxib | 0.05 |
| Compound 2c (ethyl 7-methoxy-3-(benzoyl)-2-(substituted)indolizine-1-carboxylate analogue) | 6.94 | Indomethacin | 6.8 |
| Compound 56 (Indolizine derivative) | 14.91 | - | - |
| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) | 6.99 | - | - |
| Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate (5e) | 7.38 | - | - |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR Spectral Assignment and Interpretation
No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for 8-methylindolizine-2-carboxylic acid, are available in the reviewed literature. For related indolizine (B1195054) structures, the proton signals of the indolizine core typically appear in the aromatic region of the ¹H NMR spectrum, while the methyl and carboxylic acid protons would have characteristic shifts. nipne.roresearchgate.net In ¹³C NMR, the carboxyl carbon is expected to resonate at a downfield chemical shift (typically 165-185 ppm). pressbooks.pub
Two-Dimensional NMR Techniques for Structural Elucidation
There are no published studies employing two-dimensional NMR techniques such as COSY, HSQC, or HMBC for the definitive structural elucidation of this compound. These techniques are generally used to confirm the assignments made from 1D NMR spectra for related indolizine derivatives. nipne.ro
Variable Temperature NMR for Conformational Dynamics (e.g., N-CO rotational barriers)
Information regarding the use of variable temperature (VT) NMR to study the conformational dynamics of this compound, such as determining the rotational barriers around the N-CO bond, is not available. VT NMR is a standard technique for investigating dynamic processes in molecules. researchgate.netox.ac.ukumich.edu
Saturation Transfer Difference (STD) ¹H NMR Spectroscopy for Binding Studies
There are no documented binding studies of this compound using Saturation Transfer Difference (STD) ¹H NMR spectroscopy. This powerful technique is used to identify which parts of a ligand are in close proximity to a receptor protein, providing valuable information on binding epitopes. creative-biostructure.comnih.govnih.gov
Mass Spectrometry (MS)
While predicted mass spectrometry data exists, experimental data from published research is not available.
Electrospray Ionization (ESI) Mass Spectrometry
No experimental Electrospray Ionization (ESI) Mass Spectrometry data for this compound has been reported in the searched literature. ESI-MS is a soft ionization technique ideal for analyzing carboxylic acids, typically showing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. researchgate.netresearchgate.net Predicted m/z values for various adducts of this compound (C₁₀H₉NO₂) have been calculated, such as [M+H]⁺ at 176.07060 m/z and [M-H]⁻ at 174.05604 m/z. uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is established as C₁₀H₉NO₂. The theoretical monoisotopic mass of this compound is calculated to be 175.06332 Da uni.lu.
Experimental HRMS analysis, typically performed using techniques like electrospray ionization (ESI), would be expected to yield an ion corresponding to the protonated molecule, [M+H]⁺, with a measured mass-to-charge ratio (m/z) extremely close to the calculated value of 176.07060. The high resolution of the mass analyzer allows for the differentiation of this mass from other ions with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. While specific experimental data for this compound is not widely published, the general methodology for related indolizine derivatives involves dissolving the compound in a suitable solvent and analyzing it via an ESI-HRMS instrument, such as a Waters Synapt G2 spectrometer semanticscholar.org.
Predicted Collision Cross Section (CCS) Analysis
Collision cross section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. Predicted CCS values can be computationally calculated and are valuable for the identification of compounds in ion mobility spectrometry-mass spectrometry (IMS-MS) analyses. For this compound, predicted CCS values have been calculated for various adducts using the CCSbase algorithm uni.lu. These values provide a theoretical basis for the compound's identification in complex mixtures.
The predicted CCS values offer insights into the ion's size and shape, which are influenced by its chemical structure and the type of adduct formed. The data presented in the table below showcases the expected CCS values for different ionic forms of this compound, which can be used as a reference in future experimental studies uni.lu.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 176.07060 | 133.6 |
| [M+Na]⁺ | 198.05254 | 144.4 |
| [M-H]⁻ | 174.05604 | 136.6 |
| [M+NH₄]⁺ | 193.09714 | 155.2 |
| [M+K]⁺ | 214.02648 | 141.4 |
| [M+H-H₂O]⁺ | 158.06058 | 128.0 |
| [M+HCOO]⁻ | 220.06152 | 156.8 |
| [M+CH₃COO]⁻ | 234.07717 | 177.8 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the carboxylic acid group (-COOH) and the substituted indolizine ring.
O-H Stretching: The hydroxyl group of the carboxylic acid is anticipated to produce a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ echemi.comopenstax.org. This broadening is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids typically form in the solid state.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected between 1710 and 1760 cm⁻¹ openstax.org. The exact position depends on the degree of hydrogen bonding; in a dimeric state, this band typically appears around 1710 cm⁻¹ openstax.org. Conjugation with the indolizine ring system may lower this frequency slightly.
C-O Stretching and O-H Bending: The spectrum would also likely show C-O stretching and O-H in-plane bending vibrations, which are coupled and appear in the 1210-1440 cm⁻¹ region.
Aromatic C-H and C=C Stretching: The indolizine ring system should give rise to several bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
Methyl Group Vibrations: The methyl group at the 8-position would exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.
The presence of the carboxylic acid functional group strongly suggests the formation of intermolecular hydrogen bonds in the solid state. The most common motif for carboxylic acids is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups mdpi.com. This strong hydrogen bonding is the primary reason for the significant broadening of the O-H stretching band in the IR spectrum echemi.com. The formation of these dimers has a notable effect on the carbonyl stretching frequency, causing a shift to a lower wavenumber compared to a non-hydrogen-bonded (monomeric) carbonyl group openstax.org. Analysis of the IR spectrum of this compound would therefore provide strong evidence for this dimeric structure in the solid state.
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, the expected solid-state structure can be inferred from studies on related molecules, such as polymorphs of 5-methoxy-1H-indole-2-carboxylic acid mdpi.com.
Polymorphism Analysis of Related Carboxylic Acid Compounds
A study has detailed the discovery and analysis of a new polymorph of MI2CA, which crystallizes in the monoclinic system with the space group P21/c. mdpi.com This is distinct from a previously identified polymorph that crystallizes in the C2/c space group. mdpi.com The differences in their crystal structures are significant. The newer polymorph is characterized by the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O−H⋯O). mdpi.com In contrast, the other polymorph forms ribbons of two independent molecular chains linked by intermolecular hydrogen bonds (O–H⋯O and N–H⋯O). mdpi.com
These structural differences between the polymorphs can be readily distinguished using infrared (IR) spectroscopy. The variations in hydrogen bonding patterns lead to characteristic differences in their IR spectra, providing a straightforward method for differentiation. mdpi.com
Table 1: Crystallographic Data for Polymorphs of 5-methoxy-1H-indole-2-carboxylic Acid
| Property | Polymorph 1 | Polymorph 2 |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P21/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
Data sourced from Polak et al. (2024). mdpi.com
Fluorescence Spectroscopy for Photophysical Properties (e.g., Indole-2-carboxylic Acid)
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules like indolizine and indole (B1671886) derivatives. The conjugated planar electronic structure of the indolizine moiety gives rise to strong fluorescence properties. derpharmachemica.com While specific photophysical data for this compound is scarce, extensive research on the closely related indole-2-carboxylic acid (ICA) offers significant insights into the expected behavior.
The photophysics and photochemistry of indoles are known to be highly complex and are strongly influenced by their molecular structure and surrounding environment. utwente.nlnih.gov Studies on ICA in aqueous media have combined time-resolved fluorescence experiments with ab initio calculations to create a consistent model of its excited-state dynamics. utwente.nlnih.govresearchgate.net
In aqueous solutions, the fluorescence properties of ICA are pH-dependent. At a neutral pH of 7.0, the fluorescence spectrum shows two bands, with the more intense band suggesting the presence of a significant non-radiative decay channel for the neutral form of the molecule (ICA-N). researchgate.net Time-resolved fluorescence measurements at this pH reveal an excited-state lifetime of 4.9 ns for the anionic form (ICA-A). researchgate.net At an acidic pH of 2.5, the fluorescence dynamics become dependent on the fluorescence energy, which is consistent with the observation of dual fluorescence. researchgate.net The high-energy side of the spectrum is described by a bi-exponential decay with lifetimes of 4.9 ns and 1.6 ns. researchgate.net
Quantum chemical calculations have been instrumental in understanding these observations. They suggest that the shoulder at around 4.1 eV in the experimental absorption spectrum is related to the S0–S2 electronic transition, while the main absorption at 4.32 eV is due to the S0–S3 transition. researchgate.net The photophysical properties, including fluorescence quantum yields, can vary significantly among different indole derivatives. For instance, while tryptophan and indole have similar optical properties, their fluorescence quantum yields differ noticeably, being 0.15 and 0.28, respectively. frontiersin.org
Table 2: Photophysical Properties of Indole Derivatives
| Compound | Property | Value |
|---|---|---|
| Indole-2-carboxylic acid (anionic form) | Fluorescence Lifetime (ns) | 4.9 |
| Indole | Fluorescence Quantum Yield | 0.28 |
Data compiled from Huijser et al. (2012) and Middelburg et al. (2021). researchgate.netfrontiersin.org
Structure Activity Relationship Sar Studies and Mechanistic Biological Insights
SAR Studies on Indolizine-2-carboxylic Acid Derivatives
The biological activity of indolizine-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the indolizine (B1195054) core. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the structural requirements for various pharmacological effects, including antiviral, antimicrobial, and enzyme inhibitory activities.
The therapeutic potential of indolizine derivatives is closely tied to the substituents attached to the core structure. nih.govresearchgate.netscispace.comiiarjournals.orgbohrium.comderpharmachemica.com Functionalized indolizines have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. nih.govscispace.comiiarjournals.orgbohrium.com
Antiviral Activity: In the context of anti-HIV-1 activity, SAR studies on indolizine derivatives targeting the viral infectivity factor (Vif)-ElonginC interaction have revealed key structural features for inhibitory potency. For instance, a study that synthesized 49 indolizine derivatives found that five compounds exhibited promising anti-HIV-1 activity, with the most active compound having an IC50 value of 11.0 μM. nih.govscispace.com
Antimicrobial Activity: The antimicrobial properties of indolizine derivatives are also highly dependent on their substitution patterns. Some synthesized Mannich bases of indolizine-1-carboxylate have shown significant activity against both Gram-positive and Gram-negative bacteria. orientjchem.org Specifically, certain derivatives displayed maximum activity against E. coli and P. aeruginosa (Gram-negative), as well as B. subtilis and S. aureus (Gram-positive). orientjchem.org Newly synthesized indolizine derivatives have demonstrated selective toxicity against Gram-positive bacteria like S. aureus and the acid-fast bacillus M. smegmatis. researchgate.netsemanticscholar.orgresearchgate.net One derivative showed a significant inhibitory effect with a bacteriostatic concentration of 25 µg/mL. semanticscholar.orgresearchgate.net
Enzyme Inhibition: For COX-2 inhibition , the presence of a 7-methoxy group and specific benzoyl substitutions at the 3-position of the indolizine ring are crucial. One study found that diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was a potent COX-2 inhibitor with an IC50 of 5.84 µM, comparable to indomethacin (IC50 = 6.84 µM). proquest.comnih.gov Another series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates also showed promising COX-2 inhibitory activity, with IC50 values of 6.56 and 6.94 µM for the most active compounds. ijper.orgresearchgate.net
Regarding monoamine oxidase (MAO) inhibition , N'-substituted hydrazides of indolizine-2-carboxylic acid have been shown to be more active than the reference drug iproniazid. nih.gov The nature of the substituent on the hydrazide moiety plays a critical role in the inhibitory potency.
The structural modifications of indolizine derivatives directly impact their interactions with biological targets at a molecular level.
For HIV-1 integrase inhibition , indole-2-carboxylic acid derivatives have been identified as a promising scaffold. nih.govmdpi.comnih.gov The indole (B1671886) core and the C2 carboxyl group can chelate the two Mg2+ ions in the active site of the integrase. nih.govmdpi.com Further structural optimizations, such as introducing a long branch on the C3 position of the indole core, can enhance interactions with the hydrophobic cavity near the active site, thereby increasing inhibitory activity. nih.govmdpi.comnih.gov One optimized derivative, 20a, demonstrated a significantly improved integrase inhibitory effect with an IC50 value of 0.13 μM. nih.govmdpi.comnih.gov
In the case of COX-2 inhibition , molecular modeling studies have indicated that hydrophobic interactions are the primary contributors to the inhibitory activity of indolizine derivatives. proquest.comnih.gov The cis configuration of certain indolizines results in a stable conformation similar to that of indomethacin, allowing for effective binding within the enzyme's active site. ijper.orgresearchgate.net
Biological Activities and Their Molecular Mechanisms
Indolizine derivatives have emerged as a significant class of compounds with a wide array of biological activities, including potent antiviral effects. nih.govscispace.comiiarjournals.orgbohrium.com
Hepatitis B Virus (HBV): Novel indolizine-2-carboxamides have been developed as agents active against the Hepatitis B virus (HBV). google.com These compounds are designed to inhibit proteins encoded by HBV or interfere with the viral replication cycle. google.com Glucosidase inhibitors with indolizine structures have also been shown to prevent HBV envelope protein maturation, leading to their degradation by proteasomes. nih.gov
HIV-1 Integrase: Indole-2-carboxylic acid has been identified as a potent scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.comnih.gov The mechanism of action involves the chelation of two Mg2+ ions within the active site of the integrase by the indole core and the C2 carboxyl group. nih.govmdpi.com Structural modifications, such as adding a long branch to the C3 position of the indole core, enhance interactions with a nearby hydrophobic cavity, leading to increased inhibitory potency. nih.govmdpi.comnih.gov One such derivative, 20a, exhibited an IC50 value of 0.13 μM against HIV-1 integrase. nih.govmdpi.comnih.gov
COX-2 Inhibition: A series of 7-methoxy indolizine derivatives have been synthesized and evaluated as COX-2 inhibitors. proquest.comnih.gov These compounds were designed as bioisosteres of the non-steroidal anti-inflammatory drug indomethacin. proquest.com The most active compound, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, demonstrated an IC50 value of 5.84 µM, which is comparable to indomethacin's IC50 of 6.84 µM. proquest.comnih.gov Molecular modeling studies suggest that the inhibitory activity is primarily driven by hydrophobic interactions within the COX-2 active site. proquest.comnih.gov Another study on ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates also identified potent COX-2 inhibitors. ijper.orgresearchgate.net
Monoamine Oxidase (MAO) Inhibition: N'-substituted hydrazides of indolizine-2-carboxylic acid have been shown to be effective inhibitors of monoamine oxidase. nih.gov All tested compounds in one study were found to be more active than the reference drug, iproniazid. nih.gov Similarly, N'-substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid also exhibited antimonoamine oxidase activity, with potencies generally in the same range as the corresponding indolizine-2-carboxylic acid hydrazides. nih.gov
HIV-1 Protease Inhibition: Indole derivatives are considered effective inhibitors of HIV-1 protease. nih.gov Virtual screening of a large database of small molecules containing the indole fragment identified several potential hits against this enzyme. nih.gov Molecular dynamics simulations of the top-ranking ligands confirmed their stable binding to the protease active site. nih.gov
Indole-2-carboxylic acid (I2CA) acts as a competitive antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a crucial component in excitatory synaptic transmission, and its potentiation by glycine is a key regulatory mechanism. nih.gov I2CA specifically and competitively inhibits this glycine-mediated potentiation of NMDA-gated currents. nih.gov In environments with low glycine concentrations, I2CA can completely block the response to NMDA, indicating that NMDA alone is insufficient for channel activation. nih.gov This antagonistic action makes I2CA a valuable tool for studying the role of glycine in NMDA receptor function and its implications in conditions like excitotoxicity. nih.gov
Data Tables
Table 1: COX-2 Inhibitory Activity of Indolizine Derivatives
| Compound | Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 7-methoxyindolizine with benzoyl and carboxylate substitutions | 5.84 | proquest.comnih.gov |
| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate (2a) | 7-methoxyindolizine with benzoyl and carboxylate substitutions | 6.56 | ijper.orgresearchgate.net |
| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate (2c) | 7-methoxyindolizine with benzoyl and carboxylate substitutions | 6.94 | ijper.orgresearchgate.net |
| Indomethacin (Reference) | - | 6.84 | proquest.comnih.gov |
| Celecoxib (Reference) | - | 0.05 | ijper.org |
Table 2: Anti-HIV-1 Activity of Indolizine and Indole Derivatives
| Compound/Derivative Class | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Indolizine Derivative (most active of 49) | Vif-ElonginC Interaction | 11.0 µM | nih.govscispace.com |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM | nih.govmdpi.comnih.gov |
Antioxidant and Antimicrobial Properties of Indole-2-carboxylic Acid Derivatives
While specific studies on the antioxidant and antimicrobial properties of 8-methylindolizine-2-carboxylic acid are not extensively documented, research on the broader class of indole-2-carboxylic acid derivatives provides valuable insights. The indole structure is a key component in many compounds exhibiting biological activity, and substitutions on this core, particularly at the 2-position, can significantly influence their efficacy. fabad.org.tr
Research has demonstrated that certain ester and amide derivatives of indole-2-carboxylic acid possess notable antioxidant capabilities. For instance, compounds 5 and 6 in one study showed a scavenging effect against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and exhibited excellent reducing power at various concentrations when compared to the standard antioxidant butylated hydroxytoluene (BHT). fabad.org.trresearchgate.net Furthermore, all tested derivatives in the same study displayed more potent Fe2+ chelating activity than Ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. fabad.org.trresearchgate.net
In terms of antimicrobial action, derivatives of indole-2-carboxylic acid have shown varied efficacy against different microbial strains. nih.gov One amide derivative (compound 2) was identified as the most active against Enterococcus faecalis and also showed significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. fabad.org.trresearchgate.net Other ester and amide derivatives also displayed noteworthy antifungal activities against C. albicans. fabad.org.tr These findings underscore the potential of the indole-2-carboxylic acid scaffold as a basis for developing new antioxidant and antimicrobial agents. eurjchem.comresearchgate.net
Table 1: Antioxidant and Antimicrobial Activity of Selected Indole-2-carboxylic Acid Derivatives
| Compound | Antioxidant Activity | Antimicrobial Activity (MIC) |
|---|---|---|
| Derivative 2 | Moderate | 8 µg/mL (C. albicans), Most active against E. faecalis |
| Derivative 5 | Strong DPPH scavenging, Excellent reducing power | 64 µg/mL (C. albicans) |
| Derivative 6 | Strong DPPH scavenging, Excellent reducing power | 32 µg/mL (C. albicans) |
| All Derivatives (1-6) | Stronger Fe2+ chelating activity than EDTA | Varied |
Note: Data is based on studies of indole-2-carboxylic acid derivatives, not specifically this compound.
Methodological Approaches in SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. These studies involve systematically modifying the chemical structure of a molecule and assessing the subsequent changes in its biological effects.
Lead Optimization Strategies (e.g., Carboxylic Acid Series M(1) Selective PAMs)
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a clinical candidate. This process involves modifying the molecule to improve its potency, selectivity, and pharmacokinetic profile.
A relevant example of lead optimization involving a heterocyclic carboxylic acid is the study of quinolizidinone carboxylic acid derivatives as selective M(1) positive allosteric modulators (PAMs). nih.gov In this research, SAR studies were conducted on the piperidine moiety of the quinolizidinone structure. While the SAR was generally described as flat, the systematic modifications allowed researchers to identify compounds with high central nervous system (CNS) exposure, making them suitable for further in vivo evaluation. nih.gov This type of strategic modification, focusing on specific parts of a molecule to improve its drug-like properties, is a cornerstone of lead optimization.
Investigation of Specific Receptor Agonism (e.g., GPR35)
Identifying the specific biological targets of a compound is a key aspect of understanding its mechanism of action. High-throughput screening (HTS) campaigns are often employed to test compounds against a panel of receptors. G protein-coupled receptors (GPCRs), such as GPR35, are common targets in drug discovery due to their role in various physiological processes.
While no direct agonistic activity of this compound on GPR35 has been reported, the methodology for such an investigation is well-established. For example, an HTS of 100,000 compounds was used to identify novel GPR35 agonists. researchgate.net This screen identified a potent and full agonist for human GPR35, belonging to a distinct chemotype (a thiazolidinone derivative). researchgate.net Such studies are crucial for discovering novel ligands and elucidating the physiological functions of orphan receptors, providing a pathway to new therapeutic interventions.
Enzyme Inhibitory Activity of Related Pyridine (B92270) Carboxylic Acids (e.g., KDM5B, MMP-13)
The indolizine core of this compound is a fused pyridine ring system. Therefore, examining the enzyme inhibitory activities of related pyridine carboxylic acids can provide valuable clues about its potential biological activities. nih.gov
KDM5B Inhibition : The histone demethylase KDM5B is a therapeutic target in cancer. Several pyridine carboxylic acid derivatives are known to inhibit this enzyme. 2,4-pyridinedicarboxylic acid (2,4-PDCA) is a notable inhibitor of KDM5B, with studies showing it inhibits the enzyme both in vitro and in cells. mdpi.comnih.govresearchgate.net The binding mode of 2,4-PDCA is thought to be conserved among several related demethylases. nih.gov Structure-activity relationship studies have led to the development of more potent inhibitors, such as compounds with a 3-amino-4-pyridine carboxylate core, which exhibit nanomolar inhibition. researchgate.net
MMP-13 Inhibition : Matrix metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of collagen in osteoarthritis. nih.govresearchgate.net The development of MMP-13 inhibitors is an active area of research. High-throughput screening followed by SAR studies has identified pyridine carboxylic acid derivatives as effective inhibitors of MMP-13. nih.gov Carboxylic acid-based inhibitors have been optimized to achieve subnanomolar potency against MMP-13 with high selectivity over other MMPs. researchgate.net However, a challenge with carboxylic acid inhibitors can be the generation of reactive acyl glucuronide metabolites. nih.govmdpi.com
Table 3: Inhibitory Activity of Selected Pyridine Carboxylic Acid Derivatives against KDM5B
| Inhibitor | Target Enzyme | IC50 Value |
|---|---|---|
| 2,4-pyridinedicarboxylic acid (2,4-PDCA) | KDM5B | 3 ± 1 µM |
| GSK-J1 | KDM5B | 0.55 µM |
| GSK467 | KDM5B | 0.026 µM |
| Compound 54j | KDM5B | 0.014 µM |
| Compound 54k | KDM5B | 0.023 µM |
| CPI-455 | KDM5B | 0.003 µM |
Note: IC50 values are from various studies on KDM5B inhibitors. mdpi.com
Theoretical Applications and Emerging Research Areas
Indolizine (B1195054) Scaffolds as Pharmacological Tools
The indolizine core, a nitrogen-containing heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry. derpharmachemica.com This designation stems from its ability to serve as a versatile framework for the development of new therapeutic agents with a high degree of diversity and improved potency. derpharmachemica.comresearchgate.net Indolizine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netglobalresearchonline.net The structural and electronic characteristics of the indolizine nucleus make it an attractive starting point for drug design, with extensive research dedicated to exploring its potential in various therapeutic areas. derpharmachemica.comglobalresearchonline.net
The interest in indolizine scaffolds is partly due to their structural similarity to indoles, which are present in many biologically active compounds. scispace.com This has led to the hypothesis that indolizine analogs of known indole-based drugs could exhibit similar or enhanced physiological activity. scispace.com Modifications to the indolizine structure have been shown to yield compounds with a range of biological effects, including psychotropic, hypoglycemic, and antitumor activities. researchgate.netglobalresearchonline.net The planar nature of the indolizine system also imparts strong fluorescence properties, which can be utilized in studies of DNA interaction and as spectroscopic sensitizers. derpharmachemica.com
Potential in Drug Discovery and Development
Indolizine derivatives are actively being investigated in drug discovery and development due to their broad range of biological activities. researchgate.netbohrium.com The scaffold's unique properties have made it a focal point for research aimed at identifying new therapeutic agents. nih.gov Although no indolizine-based drugs are currently on the market, numerous derivatives have shown promise as key therapeutic agents, with some advancing to clinical trials. nih.govderpharmachemica.com The discovery of indolizine-containing compounds with significant activity, such as potential HIV-1 integrase inhibitors, highlights the therapeutic potential of this molecular framework. derpharmachemica.comnih.gov
The development of new synthetic methodologies has expanded the ability to create diverse libraries of indolizine derivatives for biological screening. bohrium.comnih.gov Recent research has identified indolizines fused with a seven-membered lactone ring as a promising scaffold for new anticancer agents. rsc.orgnih.gov Through late-stage functionalization, the potency of these compounds against cancer cell lines has been significantly increased. rsc.orgnih.gov The modular nature of indolizine synthesis allows for systematic modifications to explore structure-activity relationships, a critical aspect of drug optimization. rsc.orgnih.gov
| Therapeutic Area | Potential Application of Indolizine Derivatives |
| Oncology | Anticancer agents, antiproliferative activities globalresearchonline.netrsc.orgnih.gov |
| Infectious Diseases | Antimicrobial, antibacterial, antifungal, antiviral (including anti-HIV) researchgate.netglobalresearchonline.netnih.gov |
| Inflammation | Anti-inflammatory agents researchgate.netglobalresearchonline.net |
| Central Nervous System | Psychotropic and CNS depressant activities derpharmachemica.comglobalresearchonline.net |
| Metabolic Diseases | Hypoglycemic activity researchgate.netglobalresearchonline.net |
Applications of Carboxylic Acids in Material Science and Nanotechnology
Carboxylic acids are fundamental in modern surface chemistry and nanotechnology, with applications ranging from catalysis to bio-sensing. researchgate.net Their versatility arises from their ability to act as ligands, linkers, and surface modifiers. researchgate.net In nanotechnology, carboxylic acids are widely used as capping and stabilizing agents in the synthesis of nanoparticles. researchgate.netaip.org
Carboxylic acids play a crucial role in controlling the size, shape, and stability of nanomaterials during their synthesis. researchgate.netaip.org They function as capping agents by binding to the surface of nanoparticles, preventing aggregation and controlling their growth. aip.orgrsc.org The carboxyl group can covalently bond to metal atoms on the nanoparticle surface, providing stability to the colloidal suspension. rsc.org
The interaction between carboxylic acids and nanoparticles is a key factor in their functionalization. For instance, carboxylic acid coatings on metallic nanoparticles, such as cobalt, can enhance their biocompatibility and prevent oxidation, which is critical for applications like magnetic hyperthermia. rsc.orgrsc.org The binding of the carboxyl group to the nanoparticle surface can occur in different modes, with the bridging bidentate interaction being a common and stable configuration. rsc.org The choice of carboxylic acid can also influence the properties of the resulting nanomaterial; for example, those with more carboxyl groups, like citric acid, can offer greater stability to nanoparticles. aip.org This surface modification is not only important for stabilizing the nanoparticles but also provides functional groups for further conjugation with other molecules, such as drugs for targeted delivery. aip.org
| Application | Role of Carboxylic Acids |
| Nanoparticle Synthesis | Stabilizing and capping agents to prevent aggregation and control growth. aip.orgrsc.org |
| Surface Functionalization | Provide sites for further chemical modifications and attachment of biomolecules. aip.orgrsc.org |
| Biomedical Applications | Enhance biocompatibility and enable drug delivery applications. aip.orgrsc.org |
| Material Properties | Adjust reactivity and enhance thermal properties of materials. rsc.orgpatsnap.com |
Future Directions in the Study of 8-Methylindolizine-2-carboxylic Acid and its Analogues
The future study of this compound and its analogues is poised to build upon the extensive research into the broader class of indolizine derivatives. A key direction will be the continued exploration of new synthetic pathways to generate novel and structurally diverse analogues. scispace.comrsc.org Advances in synthesis will enable the creation of libraries of compounds for screening against a wide array of biological targets, potentially uncovering new therapeutic applications. bohrium.com
There is a growing interest in developing indolizine-based compounds with increased molecular complexity, moving beyond planar structures to those with stereogenic centers, which may lead to improved physicochemical properties, selectivity, and safety. nih.gov Furthermore, the unique photophysical properties of the indolizine core suggest potential applications in bioimaging and materials science, areas that are ripe for further investigation. bohrium.com As our understanding of the biological mechanisms of action for indolizine derivatives deepens, there will be greater opportunities for the rational design of next-generation drugs targeting a range of diseases. scispace.com The continued interdisciplinary approach, combining synthetic chemistry, pharmacology, and materials science, will be crucial in unlocking the full potential of this compound and its related compounds.
Q & A
Basic: What are the standard synthetic routes for 8-methylindolizine-2-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves condensation of substituted indole precursors with methyl-containing reagents. For example, a modified Hantzsch thiazole synthesis (Scheme 2, ) uses 3-formylindole-2-carboxylic acid derivatives, refluxed with acetic acid and sodium acetate. Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equiv of formyl derivatives), reaction time (3–5 hours), and temperature (reflux conditions) to maximize yield. Catalytic methods, such as palladium-mediated cross-coupling (referenced in ), may enhance regioselectivity for the methyl group at position 7. Purity is validated via HPLC (>95% by ) and melting point analysis (e.g., mp 232–234°C for analogous indole-carboxylic acids in ).
Basic: How is the purity and structural identity of this compound confirmed in experimental settings?
Methodological Answer:
Purity is assessed using reversed-phase HPLC (as per and ), while structural confirmation relies on /-NMR to verify the methyl group at position 8 and carboxylic acid at position 2. High-resolution mass spectrometry (HRMS) determines molecular weight accuracy (e.g., CHNO, theoretical 175.0633). Elemental analysis (C, H, N) ensures compliance with calculated values (e.g., ±0.3% deviation). For novel derivatives, X-ray crystallography may resolve ambiguities in regiochemistry ( ).
Advanced: How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) are addressed through systematic SAR studies. For example, demonstrates that substituting the methyl group with trifluoromethyl (as in 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid) alters electronic properties, impacting receptor binding. Meta-analyses of published datasets ( ) should control for variables like assay type (e.g., MIC vs. IC), solvent (DMSO vs. aqueous), and cell line specificity. Reproducibility is ensured by adhering to standardized protocols ( ).
Advanced: What computational and experimental strategies are used to study structure-activity relationships (SAR) of this compound?
Methodological Answer:
SAR studies combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with experimental IC validation. For instance, highlights ethyl ester derivatives (e.g., ethyl 3-formyl-2-phenylindolizine-1-carboxylate) as key intermediates for probing steric effects. Substituent effects are quantified via Hammett plots or Hansch analysis (). Advanced techniques like free-energy perturbation (FEP) simulations model methyl group contributions to thermodynamic binding ().
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d-methyl analogs) ensures sensitivity and specificity in plasma/tissue samples. Chromatographic separation uses C18 columns with mobile phases of acetonitrile/0.1% formic acid. Calibration curves (1–1000 ng/mL) validate linearity (R > 0.99), while recovery rates (>85%) confirm extraction efficiency ( ). Stability studies assess degradation under varying pH and temperature ().
Advanced: How do researchers address the compound’s stability challenges during long-term storage?
Methodological Answer:
Stability is maintained via lyophilization under argon atmosphere to prevent oxidation. Accelerated degradation studies (40°C/75% RH for 6 months) monitor impurities via UPLC-PDA. Buffered solutions (pH 7.4) with antioxidants (e.g., 0.01% BHT) mitigate carboxylic acid dimerization. recommends storage at –80°C in amber vials to reduce photolytic decomposition. Purity reanalysis every 3 months ensures compliance with >95% thresholds ( ).
Advanced: What methodologies are employed to elucidate the metabolic pathways of this compound in vivo?
Methodological Answer:
Radiolabeled -methyl tracking in rodent models identifies primary metabolites via HPLC-radiometric detection. Phase I metabolism (oxidation, demethylation) is profiled using liver microsomes, while Phase II conjugation (glucuronidation) is confirmed with β-glucuronidase assays. High-resolution MS/MS fragments unknown metabolites for structural assignment (). Pharmacokinetic parameters (t, C) are modeled using non-compartmental analysis (WinNonlin).
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
The scaffold is explored as a kinase inhibitor core (e.g., p38 MAPK in ) and antimicrobial agent (). Its carboxylic acid group enables prodrug derivatization (e.g., ethyl esters in ) for enhanced bioavailability. In cancer research, methyl group modifications (e.g., 8-(trifluoromethyl) analogs in ) improve target selectivity. Collaborative studies ( ) emphasize multi-target profiling to avoid off-effects.
Advanced: How can researchers design robust experiments to validate novel hypotheses about this compound’s mechanism of action?
Methodological Answer:
Hypothesis-driven workflows integrate orthogonal assays:
- Biochemical: Fluorescence polarization assays quantify target binding (e.g., EGFR kinase domain).
- Cellular: CRISPR-edited cell lines confirm on-target effects (e.g., apoptosis via caspase-3 activation).
- In vivo: Xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling establish efficacy thresholds.
Contradictory results ( ) are resolved by controlling batch-to-batch compound variability (HPLC purity checks) and validating antibody specificity in Western blots.
Basic: What are the best practices for reporting synthetic yields and reproducibility in publications?
Methodological Answer:
Follow Beilstein Journal guidelines ( ):
- Report yields as isolated masses after purification (e.g., "crude yield: 70%; purified: 55%").
- Include full spectral data (NMR, HRMS) in Supporting Information.
- For known compounds, cite prior CAS RNs (e.g., 1670-81-1 in ) and characterization methods.
- Disclose solvent batches (e.g., anhydrous vs. technical grade) and catalyst sources ( ). Reproducibility requires ≥3 independent syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
